molecular formula C15H18N4O2S B2693097 3-(1-(2-cyclopropylacetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034532-61-9

3-(1-(2-cyclopropylacetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2693097
CAS No.: 2034532-61-9
M. Wt: 318.4
InChI Key: PTCFMQQUCVLJAF-UHFFFAOYSA-N
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Description

IUPAC Naming and Structural Annotation

The IUPAC name 3-(1-(2-cyclopropylacetyl)piperidin-4-yl)thieno[3,2-d]triazin-4(3H)-one is derived through systematic analysis of its fused-ring system and substituents. Breaking down the components:

  • Core structure : The parent heterocycle is thieno[3,2-d]triazin-4(3H)-one , a fused bicyclic system comprising:

    • A thiophene ring (five-membered sulfur-containing heterocycle) fused to a 1,2,3-triazine ring (six-membered ring with three nitrogen atoms at positions 1, 2, and 3).
    • The fusion occurs between the thiophene’s 3,2 positions and the triazine’s d-edge, as indicated by the [3,2-d] notation.
    • The 4(3H)-one suffix specifies a ketone oxygen at position 4 and a hydrogen atom at position 3 due to tautomerism.
  • Substituent : The 3-position of the triazine ring is substituted with a 1-(2-cyclopropylacetyl)piperidin-4-yl group:

    • Piperidin-4-yl : A six-membered saturated nitrogen heterocycle (piperidine) with attachment at the 4-position.
    • 1-(2-cyclopropylacetyl) : The piperidine’s nitrogen (position 1) is acylated with a 2-cyclopropylacetyl group (–CO–CH2–cyclopropane).

Structural Annotation Table

Component Description
Thieno[3,2-d]triazinone Bicyclic fused system: thiophene + 1,2,3-triazine with ketone at position 4
Piperidin-4-yl Saturated six-membered ring with nitrogen, attached at position 4
2-cyclopropylacetyl Acetyl group substituted with cyclopropylmethyl at the α-carbon

The numbering and fusion pattern adhere to IUPAC guidelines for polycyclic systems, prioritizing maximal locants for heteroatoms and functional groups.

Classification Within Heterocyclic Chemistry

This compound belongs to three overlapping heterocyclic classes:

  • Thienotriazinones : A subset of triazine-heterocycle hybrids where a thiophene ring is fused to a triazine. The 1,2,3-triazine isomer distinguishes it from 1,2,4- or 1,3,5-triazine derivatives.

  • Piperidine hybrids : The piperidine moiety classifies it as a bridged bicyclic amine , commonly used in medicinal chemistry to enhance bioavailability and modulate receptor interactions.

  • Acetylated amines : The 2-cyclopropylacetyl group introduces a sterically hindered acyl substituent , influencing electronic and conformational properties.

Key Heterocyclic Features

  • Aromaticity : The thiophene contributes aromatic stability (6π electrons), while the 1,2,3-triazine’s resonance is weaker due to electron-withdrawing nitrogen atoms.
  • Reactivity : The triazine’s electron-deficient nature favors nucleophilic substitution at carbon atoms adjacent to nitrogen.

Derivative Relationships in Thienotriazine-Piperidine Hybrids

This compound is part of a growing family of thienotriazine-piperidine hybrids, where structural modifications target enhanced pharmacological profiles. Key derivative relationships include:

  • Substituent Variations :

    • Cyclopropylacetyl vs. sulfonyl groups : Replacing the acetyl group with a sulfonyl moiety (e.g., 3-(1-(cyclopropylsulfonyl)piperidin-4-yl)thienotriazinone) alters polarity and hydrogen-bonding capacity.
    • Piperidine position : Shifting the piperidine attachment from the 4- to 3-position affects steric interactions with biological targets.
  • Core Modifications :

    • Triazine isomerism : Switching to 1,2,4-triazine (e.g., thieno[2,3-e]triazinyl derivatives) changes electronic distribution and binding affinity.
    • Thiophene substitution : Adding methyl or halogens to the thiophene ring modulates lipophilicity and metabolic stability.

Comparative Table of Thienotriazine Derivatives

Derivative Structure Key Modification Impact on Properties
3-(1-(2-cyclopropylacetyl)piperidin-4-yl) Cyclopropylacetyl substituent Enhanced steric bulk and lipophilicity
3-(1-(phenylsulfonyl)piperidin-4-yl) Sulfonyl group Increased solubility and H-bonding
4-(piperazin-1-yl)thieno[3,2-c]pyridine Pyridine-triazine replacement Altered π-π stacking interactions

These derivatives highlight the versatility of the thienotriazine scaffold in drug discovery, enabling fine-tuning of physicochemical and pharmacological properties.

Properties

IUPAC Name

3-[1-(2-cyclopropylacetyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-13(9-10-1-2-10)18-6-3-11(4-7-18)19-15(21)14-12(16-17-19)5-8-22-14/h5,8,10-11H,1-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCFMQQUCVLJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-cyclopropylacetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves the following steps:

    Formation of the Thieno[3,2-d][1,2,3]triazin-4(3H)-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidin-4-yl Group: This step involves the nucleophilic substitution of a suitable leaving group with piperidine.

    Acylation with Cyclopropylacetyl Chloride: The final step involves the acylation of the piperidine nitrogen with cyclopropylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-cyclopropylacetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thieno[3,2-d][1,2,3]triazin-4(3H)-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its role as a potential inhibitor in various biochemical pathways. Its structure suggests that it may interact with specific protein targets, making it a candidate for further investigation in drug development.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar thieno[3,2-d]triazine structures can act as inhibitors of various enzymes, including those involved in cancer and inflammatory pathways. For instance, studies on related compounds have shown promising results in inhibiting nicotinamide adenine dinucleotide (NAD+) biosynthesis via NAMPT inhibition, which is critical in cancer metabolism .

Anticancer Properties

The thieno[3,2-d][1,2,3]triazine scaffold has been linked to anticancer activity. Compounds derived from this structure have demonstrated the ability to induce apoptosis in cancer cells by targeting specific signaling pathways . The unique substituents on the piperidine ring may enhance selectivity and potency against cancer cell lines.

Neuropharmacological Effects

Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and may offer therapeutic benefits in treating neurological disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing side effects. Modifications to the thieno[3,2-d][1,2,3]triazine core or the piperidine substituents can significantly impact biological activity.

Table 1: Summary of Structure-Activity Relationships

ModificationEffect on ActivityReference
Substitution at N-1 positionIncreased selectivity for target enzymes
Variation in cyclopropyl groupEnhanced binding affinity
Alteration of acetyl moietyImproved solubility and bioavailability

Case Studies

Several case studies illustrate the potential applications of this compound:

Case Study 1: Cancer Inhibition

In vitro studies demonstrated that modifications to the thieno[3,2-d][1,2,3]triazine scaffold resulted in compounds that effectively inhibited tumor growth in xenograft models. The efficacy was attributed to targeted action on key metabolic pathways involved in tumor proliferation .

Case Study 2: Neuroprotective Effects

Another study evaluated a series of piperidine derivatives similar to this compound for their neuroprotective effects against oxidative stress-induced neuronal death. Results indicated significant protective effects mediated through modulation of mitochondrial function .

Mechanism of Action

The mechanism of action of 3-(1-(2-cyclopropylacetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The thieno-triazinone core differentiates this compound from analogs like 6-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one () and thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (). Key differences include:

  • Electronic Properties: The triazine ring in the target compound has three nitrogen atoms, creating a more electron-deficient system compared to pyrimidinones or thiazinones. This may enhance interactions with electron-rich biological targets.
  • Synthetic Accessibility: Thieno-pyrimidinones (e.g., ) are synthesized via POCl₃-mediated cyclization of precursor hydroxy derivatives, whereas thieno-triazinones may require alternative reagents or conditions.

Substituent Effects

  • Piperidine vs. Spirocyclohexane: The piperidine moiety in the target compound contrasts with spirocyclohexane systems in (e.g., 6-(4-chlorophenyl)-spiro[cyclohexane-1,2’-thieno[3,2-d][1,3]oxazin]-4’-(1H)-one). Piperidine’s conformational flexibility may improve binding to rigid enzyme active sites compared to spiro systems.
  • Cyclopropylacetyl Group: This substituent is unique compared to common groups like methoxy () or chloro (). Cyclopropyl rings are known to enhance metabolic stability by resisting oxidative degradation, which could prolong half-life .

Key Research Findings and Implications

Structural Uniqueness: The thieno-triazinone core and cyclopropylacetyl substituent distinguish this compound from well-studied thieno-pyrimidinones, suggesting novel mechanisms of action.

Potential Advantages: The cyclopropyl group may confer improved metabolic stability, while the piperidine moiety offers flexibility for targeting enzymes or receptors.

Knowledge Gaps: Lack of explicit biological or crystallographic data (e.g., SHELX-refined structures, as in ) limits mechanistic insights. Further studies on synthesis optimization, target engagement, and pharmacokinetics are needed.

Biological Activity

The compound 3-(1-(2-cyclopropylacetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H14N4S\text{C}_{12}\text{H}_{14}\text{N}_4\text{S}

This structure features a thieno[3,2-d][1,2,3]triazinone core with a piperidine moiety substituted by a cyclopropylacetyl group. The unique combination of these functional groups suggests potential interactions with various biological targets.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives. For instance, the introduction of the cyclopropylacetyl group can be achieved through acylation reactions followed by cyclization steps to form the triazine ring. The detailed synthetic pathway is crucial for understanding its biological activity.

Antifungal Activity

Recent studies have indicated that triazine derivatives exhibit significant antifungal properties. For example, related compounds have shown efficacy against Candida auris, a pathogen known for its resistance to multiple antifungal agents. The mechanism of action often involves disrupting the fungal cell membrane and inducing apoptosis in fungal cells .

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism of Action
pta10.240.97Membrane disruption and apoptosis
pta20.501.50Membrane disruption and apoptosis
pta30.973.90Membrane disruption and apoptosis

Antitumor Activity

In addition to antifungal effects, compounds with similar structures have been investigated for antitumor activity. The inhibition of specific kinases such as Pim kinases has been noted, which are implicated in various cancer pathways. This suggests that our compound may also possess potential antitumor properties due to its structural similarity to known inhibitors .

Case Studies

A notable study involved the testing of various derivatives against C. auris. The results demonstrated that compounds with similar piperidine and triazine frameworks could effectively inhibit fungal growth at low concentrations while maintaining a favorable toxicity profile in mammalian cells .

Another investigation into the antitumor potential highlighted that certain derivatives could inhibit cell proliferation in cancer cell lines by inducing cell cycle arrest and apoptosis .

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